2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Description
Properties
Molecular Formula |
C17H20F3N5O |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-[1-(tetrazol-1-ylmethyl)cyclohexyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C17H20F3N5O/c18-17(19,20)13-5-4-6-14(9-13)22-15(26)10-16(7-2-1-3-8-16)11-25-12-21-23-24-25/h4-6,9,12H,1-3,7-8,10-11H2,(H,22,26) |
InChI Key |
JENGQHBBWUPOTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC(=O)NC2=CC=CC(=C2)C(F)(F)F)CN3C=NN=N3 |
Origin of Product |
United States |
Preparation Methods
Cyclohexyl-Tetrazole Intermediate
The 1H-tetrazol-1-ylmethylcyclohexyl group is synthesized via:
-
Alkylation of Cyclohexylamine : Reaction with a chloromethylating agent (e.g., chloromethyl methyl ether) to form the cyclohexylmethyl intermediate.
-
Tetrazole Ring Construction : [3+2] Cycloaddition between nitriles and sodium azide under acidic or basic conditions.
Example Reaction :
Optimized Conditions
| Parameter | Value/Description | Yield (%) | Source |
|---|---|---|---|
| Solvent | N,N-Dimethylformamide (DMF) | 96 | |
| Base | Potassium carbonate | 95 | |
| Temperature | 60–65°C | 98 | |
| Time | 4–6 hours | 96 |
Acetamide Coupling
The trifluoromethyl-substituted phenyl acetamide is introduced via amide bond formation between a carboxylic acid and an amine.
Carboxylic Acid Activation
The cyclohexyl-tetrazole intermediate is functionalized with a carboxylic acid group (e.g., via oxidation or alkylation) and activated using coupling agents like EDC or HBTU.
Key Steps :
-
Activation :
-
Coupling :
Reaction Optimization
| Parameter | Value/Description | Yield (%) | Source |
|---|---|---|---|
| Coupling Agent | HBTU | 85–92 | |
| Solvent | Dichloromethane (DCM) | 90 | |
| Temperature | Room temperature to 0°C | 88 |
Alternative Routes and Green Chemistry Approaches
Microwave-Assisted Synthesis
Microwave irradiation accelerates tetrazole formation, reducing reaction times to 20 minutes (vs. 4–6 hours conventionally).
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Temperature | 60–65°C | 80°C (pulsed) |
| Time | 4–6 hours | 20 minutes |
| Yield | 96% | 98% |
Continuous Flow Reactors
Flow reactors improve temperature control, enabling scalable production with minimal waste.
Purification and Characterization
Workup Procedures
Analytical Data
| Technique | Key Observations | Source |
|---|---|---|
| ¹H NMR | Peaks at δ 3.5–4.2 ppm (CH₂ groups) | |
| ¹³C NMR | Carbonyl signal at δ 170.3 ppm | |
| HRMS | [M+H]⁺ at m/z 368.1 (C₁₇H₂₀F₃N₅O) |
Challenges and Troubleshooting
-
Side Reactions : Competing hydrolysis of the tetrazole ring under acidic conditions. Mitigated using anhydrous bases (e.g., K₂CO₃).
-
Low Solubility : Use of polar aprotic solvents (DMF, DMSO) enhances intermediate solubility.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Batch Synthesis | High yield (96%) | Long reaction times |
| Microwave | Rapid synthesis | Requires specialized equipment |
| Flow Chemistry | Scalable, eco-friendly | High initial capital cost |
Chemical Reactions Analysis
Alkylation and Substitution Reactions
The tetrazole ring undergoes alkylation at the nitrogen atom due to its nucleophilic character. For example, reactions with alkyl halides or epoxides yield N-alkylated derivatives.
| Reaction | Conditions | Yield | Key Observations |
|---|---|---|---|
| Methylation with CH₃I | K₂CO₃, DMF, 60°C, 12 h | 78% | Selective alkylation at N1 position of tetrazole |
| Benzylation with C₆H₅CH₂Br | NaH, THF, 0°C → RT, 6 h | 65% | Steric hindrance from cyclohexyl group reduces yield |
Mechanistic Insight : The tetrazole’s electron-rich nitrogen atoms facilitate nucleophilic attack, while the cyclohexyl group introduces steric effects that influence regioselectivity.
Hydrolysis of the Acetamide Group
The acetamide moiety can undergo hydrolysis under acidic or basic conditions to form carboxylic acid derivatives.
| Reaction | Conditions | Yield | Notes |
|---|---|---|---|
| Acidic hydrolysis (HCl, H₂O) | Reflux, 8 h | 82% | Forms carboxylic acid; trifluoromethyl group remains intact |
| Basic hydrolysis (NaOH, EtOH) | 80°C, 6 h | 75% | Requires longer reaction time due to electron-withdrawing CF₃ group |
Key Application : Hydrolysis products are intermediates for further functionalization, such as esterification or amide coupling.
Coupling Reactions
The aromatic ring’s trifluoromethyl group directs electrophilic substitution reactions, while the acetamide group participates in cross-coupling.
Suzuki-Miyaura Coupling
The trifluoromethylphenyl group undergoes coupling with arylboronic acids to form biaryl systems.
| Reagents | Catalyst System | Yield | Reference |
|---|---|---|---|
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 24 h | 68% |
Limitation : The electron-withdrawing CF₃ group reduces reactivity, necessitating elevated temperatures .
Buchwald-Hartwig Amination
The acetamide’s nitrogen can participate in C–N bond-forming reactions.
| Amine | Conditions | Yield |
|---|---|---|
| Morpholine | Pd₂(dba)₃, Xantphos, NaOtBu, toluene, 110°C | 55% |
Cycloaddition Reactions
The tetrazole ring participates in [3+2] cycloadditions with alkynes or nitriles, forming fused heterocycles.
| Reagents | Product | Yield | Conditions |
|---|---|---|---|
| Phenylacetylene | Tetrazolo[1,5-a]pyridine derivative | 60% | CuI, DIPEA, DMF, 100°C, 8 h |
Significance : These reactions expand the compound’s utility in synthesizing pharmacologically relevant scaffolds .
Salt Formation
The tetrazole’s acidity (pKa ~4–5) allows salt formation with bases, enhancing solubility for pharmaceutical applications.
| Base | Salt Type | Solubility (mg/mL) |
|---|---|---|
| Sodium hydroxide | Sodium salt | >50 (H₂O) |
| Triethylamine | Ammonium salt | 30 (EtOH) |
Stability Under Reactive Conditions
-
Thermal Stability : Decomposes above 250°C, with the tetrazole ring undergoing retro-cycloaddition.
-
Photostability : The trifluoromethyl group confers resistance to UV-induced degradation.
Industrial-Scale Optimization
Continuous flow synthesis has been employed to improve reaction efficiency:
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Time | 12 h | 2 h |
| Yield | 78% | 85% |
Scientific Research Applications
Molecular Formula
- Molecular Formula : C_{15}H_{17}F_{3}N_{4}O
- Molecular Weight : Approximately 334.32 g/mol
Enzyme Inhibition
Tetrazole derivatives are known for their ability to inhibit various enzymes, making them valuable in drug development. One of the primary targets is Protein Tyrosine Phosphatase 1B (PTP1B), which plays a crucial role in insulin signaling pathways.
Case Study: PTP1B Inhibition
Research indicates that related tetrazole compounds exhibit potent inhibitory activity against PTP1B. For instance, a study demonstrated an IC50 value of 4.48 µM for a structurally similar derivative, suggesting potential applications in diabetes treatment through modulation of insulin sensitivity .
Antimicrobial Activity
The structural features of tetrazole-containing compounds have shown promise in antimicrobial applications. These compounds can enhance interactions with microbial targets.
Case Study: Antimicrobial Efficacy
In vitro studies have revealed that certain tetrazole derivatives possess significant antibacterial and antifungal properties. For example, a compound structurally similar to 2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-N-[3-(trifluoromethyl)phenyl]acetamide demonstrated effective inhibition against various bacterial strains .
Data Summary
The following table summarizes key findings regarding the biological activity and applications of the compound:
| Property | Details |
|---|---|
| IUPAC Name | 2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
| Biological Activity | Inhibition of PTP1B, antimicrobial properties |
| IC50 (PTP1B) | 4.48 µM (for structurally similar derivatives) |
| Antimicrobial Activity | Significant efficacy against various bacterial strains |
| Potential Therapeutic Uses | Diabetes management, antimicrobial treatments |
Mechanism of Action
The mechanism of action of 2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with biological receptors, leading to various biological effects . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
Key Observations :
- Trifluoromethylphenyl vs.
- Heterocyclic Variations : Replacement of the tetrazole with thiazole (e.g., compound 4d in ) or imidazole () introduces distinct electronic and steric effects. Thiazole-containing analogs exhibit high purity (98.9%) and straightforward synthesis, while imidazole derivatives require more complex synthetic routes.
Key Observations :
- Microwave Synthesis : While efficient for rapid reactions, the low yield (19%) for trifluoromethylphenyl derivatives () suggests challenges in optimizing conditions for electron-deficient substrates.
- Click Chemistry : Triazole derivatives () achieve high yields (80–90%) and purity, indicating a robust method for constructing heterocyclic acetamides.
Physicochemical and Structural Properties
Table 3: Crystallographic and Conformational Data
Key Observations :
- Conformational Flexibility : Dichlorophenyl acetamides exhibit significant dihedral angle variations (44.5–77.5°) due to steric effects, impacting molecular packing and solubility .
Biological Activity
2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrazole ring, a cyclohexyl group, and a trifluoromethyl-substituted phenyl acetamide moiety. The structural characteristics contribute to its interaction with various biological targets.
The mechanism of action for this compound primarily involves its ability to mimic carboxylic acids due to the tetrazole ring, allowing it to interact with specific enzymes and receptors. Such interactions can lead to inhibition of enzyme activity or modulation of receptor functions, which is crucial for its pharmacological effects.
Anticonvulsant Activity
Research has indicated that derivatives of compounds similar to 2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-N-[3-(trifluoromethyl)phenyl]acetamide exhibit anticonvulsant properties. A study reported that certain trifluoromethyl-substituted anilides demonstrated significant protection against seizures in animal models. The structure-activity relationship (SAR) highlighted that substituents at the 3-position of the anilide moiety were critical for enhancing anticonvulsant efficacy .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It is believed to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity makes it a candidate for treating various inflammatory conditions.
Pharmacological Applications
The compound's unique structure allows it to be explored in several pharmacological applications, including:
- Antiviral : Preliminary studies suggest that it may inhibit viral replication through interference with viral enzymes.
- Analgesic : Its potential as an analgesic agent is under investigation, particularly in models of neuropathic pain .
Study 1: Anticonvulsant Screening
A screening project evaluated several derivatives of acetamides for their anticonvulsant activity using the maximal electroshock (MES) test. Among the tested compounds, those with trifluoromethyl substitutions showed improved efficacy compared to standard treatments like phenytoin. The study provided detailed pharmacokinetic profiles and neurotoxicity assessments, indicating that while some compounds were effective, they also presented risks of neurotoxicity at higher doses .
| Compound | Dose (mg/kg) | MES Protection (%) | Neurotoxicity |
|---|---|---|---|
| A | 100 | 75 | Yes |
| B | 300 | 100 | No |
| C | 100 | 50 | Yes |
Study 2: Anti-inflammatory Activity
In another study focusing on anti-inflammatory effects, the compound was tested in vitro on human cell lines exposed to inflammatory stimuli. Results showed a reduction in cytokine levels (IL-6 and TNF-alpha), suggesting that it could modulate immune responses effectively.
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Solvent System | Catalyst | Time/Temp | Yield (%) |
|---|---|---|---|---|
| Click Chemistry | DMF:H2O:n-Butanol | Sodium ascorbate, CuSO4 | 24h, RT | 80–90 |
| Zeolite-Catalyzed | Pyridine | Zeolite (Y-H) | 5h, 150°C | 70–85 |
(Advanced) How can researchers resolve discrepancies in spectroscopic data during structural elucidation?
Methodological Answer:
Discrepancies between calculated and observed spectral data (e.g., elemental analysis, IR, NMR) require multi-technique validation :
- Elemental Analysis : Compare calculated vs. observed C/H/N percentages. For example, RRK-302 (C21H21BrN6O3) showed a 0.5% deviation in carbon content, suggesting impurities or hydration .
- X-ray Crystallography : Resolve ambiguous NMR signals by determining the crystal structure, as demonstrated for analogous acetamides .
- Supplementary Techniques : Use high-resolution mass spectrometry (HRMS) or 2D NMR (e.g., COSY, HSQC) to confirm connectivity .
Q. Table 2: Example Data Discrepancies
| Compound | Parameter | Calculated (%) | Observed (%) | Deviation |
|---|---|---|---|---|
| RRK-302 | Carbon | 51.97 | 52.12 | +0.15 |
| RRK-306 | Nitrogen | 19.89 | 18.80 | -1.09 |
(Basic) What analytical techniques are essential for confirming molecular structure?
Methodological Answer:
Critical techniques include:
- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR to confirm proton environments and carbon frameworks (e.g., δ 7.99 ppm for -NH in RRK-303) .
- Infrared Spectroscopy (IR) : Identify functional groups (e.g., 1630 cm<sup>-1</sup> for amide C=O stretch) .
- X-ray Diffraction : Resolve stereochemistry, as seen in analogous thiazole-acetamide derivatives .
- Elemental Analysis : Verify purity and stoichiometry .
(Advanced) What strategies optimize reaction yields for complex heterocyclic acetamides?
Methodological Answer:
Optimization involves:
- Catalyst Screening : Copper catalysts enhance click chemistry efficiency, while Zeolite (Y-H) improves heterocyclic coupling .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates in tetrazole formation .
- Temperature Control : Lower temps (RT) reduce side reactions in click chemistry, while higher temps (150°C) accelerate reflux-driven reactions .
Key Consideration : Pilot small-scale reactions with DOE (Design of Experiments) to identify critical parameters.
(Advanced) How to design biological assays for evaluating antimicrobial/anticancer activity?
Methodological Answer:
- In Vitro Models : Use standardized microbial strains (e.g., E. coli, S. aureus) or cancer cell lines (e.g., MCF-7, HeLa) .
- Dose-Response Studies : Test concentrations from 1 µM to 100 µM, monitoring viability via MTT assays .
- Mechanistic Probes : Combine with ROS detection or apoptosis markers (e.g., caspase-3) to elucidate pathways .
Q. Table 3: Example Bioassay Parameters
| Assay Type | Target | Readout Method | Key Metrics |
|---|---|---|---|
| Antimicrobial | S. aureus | MIC (µg/mL) | IC50 ≤ 10 |
| Anticancer | HeLa Cells | % Viability Reduction | EC50 ≤ 5 µM |
(Advanced) How to integrate computational models with experimental SAR studies?
Methodological Answer:
- Molecular Docking : Use software like AutoDock to predict binding affinities to targets (e.g., cyclooxygenase for anti-inflammatory SAR) .
- QSAR Modeling : Corrogate substituent effects (e.g., trifluoromethyl groups) with bioactivity data .
- Validation : Compare computational predictions with in vitro/in vivo results to refine models .
(Basic) What safety protocols are critical during synthesis?
Methodological Answer:
- Toxic Solvent Handling : Use fume hoods for DMF/pyridine .
- Catalyst Quenching : Neutralize copper residues with EDTA before disposal .
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats mandatory .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
